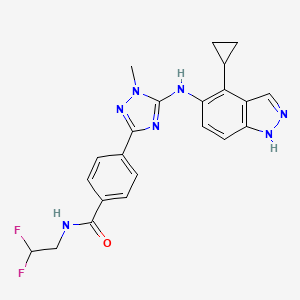

Zelasudil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2365193-22-0 |

|---|---|

Molecular Formula |

C22H21F2N7O |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

4-[5-[(4-cyclopropyl-1H-indazol-5-yl)amino]-1-methyl-1,2,4-triazol-3-yl]-N-(2,2-difluoroethyl)benzamide |

InChI |

InChI=1S/C22H21F2N7O/c1-31-22(27-17-9-8-16-15(10-26-29-16)19(17)12-2-3-12)28-20(30-31)13-4-6-14(7-5-13)21(32)25-11-18(23)24/h4-10,12,18H,2-3,11H2,1H3,(H,25,32)(H,26,29)(H,27,28,30) |

InChI Key |

HSZPZEGJQCFGDE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=C(C=C2)C(=O)NCC(F)F)NC3=C(C4=C(C=C3)NN=C4)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Zelasudil's Mechanism of Action in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelasudil (RXC007) is a potent and highly selective, orally active small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] It is under development for the treatment of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[3][4] Fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ failure.[5] The ROCK signaling pathway is a critical node in the pathogenesis of fibrosis, and its selective inhibition by this compound presents a promising therapeutic strategy. This document provides an in-depth technical overview of this compound's mechanism of action in fibrosis, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.

The ROCK2 Pathway: A Central Mediator of Fibrosis

The Rho/ROCK signaling pathway plays a pivotal role in a wide array of cellular processes that collectively contribute to the fibrotic cascade.[3] This pathway is activated by various pro-fibrotic stimuli, including growth factors and mechanical stress.

Upstream Activation

The pathway is initiated by the activation of the small GTPase RhoA. Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its active conformation. Activated RhoA then binds to and activates its downstream effectors, the ROCK isoforms ROCK1 and ROCK2.

ROCK2-Mediated Pro-fibrotic Effects

Activated ROCK2 phosphorylates a multitude of downstream substrates, triggering a cascade of events that promote fibrosis:

-

Myofibroblast Differentiation and Contraction: ROCK2 is a key driver of the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrosis. This is achieved through the phosphorylation of myosin light chain (MLC), which increases actomyosin contractility and stress fiber formation.[1]

-

Extracellular Matrix (ECM) Deposition: ROCK2 signaling upregulates the expression of key ECM components, such as collagen, and profibrotic mediators like connective tissue growth factor (CTGF).[1]

-

Inflammation and Immune Modulation: The ROCK2 pathway is also implicated in pro-inflammatory signaling, contributing to the chronic inflammation that often accompanies and drives fibrosis.[1]

Selective inhibition of ROCK2 by this compound is advantageous as it is hypothesized to mitigate the fibrotic processes while avoiding the hypotensive side effects associated with pan-ROCK inhibitors that also target ROCK1.[1][2]

This compound's Anti-Fibrotic Activity: Preclinical Evidence

This compound has demonstrated significant anti-fibrotic efficacy in a range of preclinical models of fibrosis, targeting key pathological features of the disease.

Murine Sclerodermatous Chronic Graft-versus-Host Disease (cGvHD) Model

This immune-mediated model is relevant for interstitial lung diseases. This compound administration resulted in a significant reduction in both skin and lung fibrosis.

Table 1: Effect of this compound in a Murine Sclerodermatous cGvHD Model

| Parameter | Vehicle | This compound (5mg/kg BID) | This compound (50mg/kg BID) | Nintedanib (30mg/kg QD) | Nintedanib (50mg/kg QD) |

| Skin Fibrosis | |||||

| Skin Thickness (Fold Change) | ~1.8 | ~1.2 | ~1.1 | ~1.3 | ~1.2 |

| Hydroxyproline (Fold Change) | ~1.7 | ~1.1 | ~1.0 | ~1.2 | ~1.1 |

| Lung Fibrosis | |||||

| Ashcroft Score (Fold Change) | ~3.5 | ~2.0 | ~1.8 | Not Reported | Not Reported |

| Hydroxyproline (Fold Change) | ~1.6 | ~1.1 | ~1.0 | Not Reported | Not Reported |

Data adapted from Redx Pharma preclinical presentation. Statistical significance was observed for this compound treatment groups compared to vehicle.

Bleomycin-Induced Lung Fibrosis Model

In a murine model of bleomycin-induced lung fibrosis, a standard for IPF research, this compound (5-100 mg/kg, p.o.) was shown to significantly reduce fibrosis and collagen deposition.[6]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This compound has also shown efficacy in a murine model of CCl4-induced liver fibrosis, a model that recapitulates key aspects of human liver fibrosis.[1]

Pancreatic Ductal Adenocarcinoma (PDAC) Model

In a preclinical model of PDAC, a cancer known for its dense fibrotic stroma, this compound demonstrated anti-fibrotic effects, including a decrease in collagen content and organization, and a reduction in α-SMA positive myofibroblast-like cancer-associated fibroblasts (myCAFs) (P=0.0406).[7]

Clinical Evidence in Idiopathic Pulmonary Fibrosis (IPF)

A Phase 2a signal-seeking study of this compound in patients with IPF has provided encouraging results.

Study Design

The study was a randomized, double-blind, placebo-controlled trial assessing the safety, tolerability, pharmacokinetics, and initial efficacy of this compound in IPF patients.[2] A total of 48 patients were enrolled.[2]

Efficacy Data

This compound demonstrated a numerical reduction in the decline of Forced Vital Capacity (FVC), a key measure of lung function in IPF, at 12 weeks.

Table 2: Change in Forced Vital Capacity (FVC) at 12 Weeks in IPF Patients

| Treatment Group | Change in FVC from Baseline (mL) | Reduction in FVC Decline vs. Placebo |

| Placebo | -123 | - |

| This compound 20mg BID | -65 | 47% |

| This compound 50mg BID | -107 | 13% |

Data is presented as the least squares mean change from baseline.[2][8]

Biomarker Data

The anti-fibrotic signal was further supported by a reduction in circulating biomarkers associated with fibrosis, including CA19-9, CA-125, PRO-C3, and CHI3L1.[1][2]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice.

-

Treatment: this compound or vehicle is administered orally, typically starting on day 7 or 14 post-bleomycin instillation and continuing for 14-21 days to assess therapeutic efficacy.

-

Endpoints:

-

Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring system.

-

Collagen Content: Lung tissue is homogenized and hydrolyzed. The hydroxyproline content, a major component of collagen, is measured using a colorimetric assay.

-

Immunohistochemistry: Lung sections are stained for α-smooth muscle actin (α-SMA) to identify and quantify myofibroblasts.

-

Hydroxyproline Assay

-

Excised lung tissue is weighed and homogenized in a known volume of water or buffer.

-

An aliquot of the homogenate is hydrolyzed in 6N HCl at 110-120°C for 16-24 hours.

-

The hydrolysate is neutralized, and the pH is adjusted.

-

The sample is incubated with Chloramine-T to oxidize hydroxyproline.

-

A colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) is added, and the absorbance is measured at ~560 nm.

-

Hydroxyproline concentration is determined by comparison to a standard curve and normalized to tissue weight.

Immunohistochemistry for α-SMA

-

Paraffin-embedded lung sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed, typically using a citrate buffer at high temperature.

-

Sections are blocked with a serum-containing buffer to prevent non-specific antibody binding.

-

The primary antibody against α-SMA is applied and incubated.

-

A labeled secondary antibody is added, followed by a detection reagent (e.g., DAB).

-

Sections are counterstained with hematoxylin.

-

The area and intensity of α-SMA staining are quantified using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action in the RhoA/ROCK2 Pathway

Caption: this compound inhibits ROCK2, blocking pro-fibrotic signaling.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for assessing this compound's anti-fibrotic efficacy.

Conclusion

This compound is a selective ROCK2 inhibitor with a well-defined mechanism of action that targets a central pathway in the pathogenesis of fibrosis. Preclinical studies have demonstrated its anti-fibrotic efficacy in multiple models, and early clinical data in IPF patients are promising. The selective inhibition of ROCK2 by this compound holds the potential to be a valuable therapeutic approach for a range of fibrotic diseases. Further clinical development will be crucial to fully elucidate its therapeutic potential.

References

- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. redxpharma.com [redxpharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Fibrosis - Redx [redxpharma.com]

- 6. This compound (RXC007) / Redx [delta.larvol.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. investing.com [investing.com]

Preclinical Evidence for Zelasudil in Idiopathic Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence for Zelasudil (formerly RXC007), a potent and highly selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, in the context of idiopathic pulmonary fibrosis (IPF). This compound has demonstrated anti-fibrotic effects in various preclinical models, supporting its clinical development for IPF.

Core Mechanism of Action: Selective ROCK2 Inhibition

This compound is an orally active, small molecule designed to selectively inhibit ROCK2.[1][2] The ROCK signaling pathway is a critical regulator of cellular processes involved in fibrosis, including stress fiber formation, cell adhesion, and contraction, which are central to the activity of myofibroblasts—the key effector cells in IPF.[3] By selectively targeting ROCK2, this compound aims to mitigate the pro-fibrotic activities of this pathway while potentially avoiding the hypotensive side effects associated with pan-ROCK inhibitors that also target ROCK1.[2][4]

In Vitro and In Vivo Preclinical Evidence

Preclinical studies have demonstrated the anti-fibrotic potential of this compound in both cell-based assays and animal models of pulmonary fibrosis.

Quantitative Data Summary

While comprehensive quantitative data from preclinical studies on this compound are not fully published in peer-reviewed literature, data from presentations and company disclosures indicate significant anti-fibrotic activity. The following tables summarize the available and representative data.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Type | Key Parameter | Result | Citation |

| Kinase Selectivity | Recombinant Human Kinases | IC50 vs. ROCK1 | >100-fold selectivity for ROCK2 over ROCK1 | [5] |

| Myofibroblast Differentiation | Human Lung Fibroblasts | α-SMA expression | Data not publicly available | - |

| Collagen Production | Human Lung Fibroblasts | Collagen deposition | Data not publicly available | - |

Table 2: In Vivo Efficacy of this compound in the Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

| Model | Treatment Regimen | Key Endpoint | Result | Citation |

| Bleomycin-induced lung fibrosis | Prophylactic and Therapeutic | Ashcroft Fibrosis Score | Dose-dependent reduction in fibrosis score | [2] |

| Bleomycin-induced lung fibrosis | Prophylactic and Therapeutic | Collagen Deposition (Masson's Trichrome) | Significant reduction in collagen deposition | [2][5] |

| Bleomycin-induced lung fibrosis | Therapeutic | Lung Function | Data not publicly available | - |

Note: Specific numerical data for fibrosis scores and collagen quantification with statistical analysis from this compound studies are not publicly available in detail. The results are based on graphical representations in corporate presentations.

Experimental Protocols

Detailed experimental protocols for the this compound preclinical studies have not been publicly released. However, based on standard methodologies for IPF research, the following are likely protocols employed.

Bleomycin-Induced Lung Fibrosis Mouse Model

This is the most widely used animal model to study pulmonary fibrosis and assess the efficacy of potential anti-fibrotic agents.[6][7][8]

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[6]

-

Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate is administered to anesthetized mice to induce lung injury and subsequent fibrosis.[6][9]

-

This compound Administration: this compound is likely administered orally, once or twice daily, in different dose groups. Administration can be prophylactic (starting at the time of bleomycin instillation) or therapeutic (starting after the initial inflammatory phase, typically 7-14 days post-bleomycin).[8]

-

Assessment of Fibrosis: At the end of the study (typically 14-28 days post-bleomycin), lungs are harvested for analysis.

-

Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition (blue staining).[7][9] Fibrosis is quantified using a semi-quantitative method such as the Ashcroft scoring system.[6]

-

Biochemical Analysis: Hydroxyproline content in lung homogenates is measured as a quantitative marker of total collagen.

-

Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Ctgf.

-

In Vitro Myofibroblast Differentiation Assay

This assay is used to assess the direct effect of compounds on the activation of fibroblasts into collagen-producing myofibroblasts.[10][11][12]

-

Cell Culture: Primary human lung fibroblasts from healthy donors or IPF patients are cultured.[10]

-

Induction of Differentiation: Fibroblasts are stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, to induce their differentiation into myofibroblasts.[10][11]

-

This compound Treatment: Cells are co-treated with TGF-β1 and varying concentrations of this compound.

-

Assessment of Differentiation:

-

Immunofluorescence: Cells are stained for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblasts. The intensity of α-SMA staining and the formation of stress fibers are quantified.[10][12]

-

Western Blot: Protein lysates are analyzed for the expression of α-SMA and collagen type I.

-

Collagen Assay: The amount of soluble collagen secreted into the cell culture medium is quantified using assays like the Sircol assay.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

References

- 1. Myofibroblast TGF-β Activation Measurement In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]

- 3. The Rho Kinases: Critical Mediators of Multiple Profibrotic Processes and Rational Targets for New Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. atsjournals.org [atsjournals.org]

- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 7. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. criver.com [criver.com]

- 11. Myofibroblast TGF-β Activation Measurement In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Zelasudil: A Technical Deep Dive into its Anti-Fibrotic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing unmet medical need. This relentless scarring process can affect virtually any organ system, leading to progressive organ dysfunction and ultimately, failure. At the heart of this pathology lies a complex interplay of cellular signaling pathways that drive the activation of myofibroblasts, the primary collagen-producing cells. A key nodal point in these pro-fibrotic pathways is the Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Zelasudil (formerly RXC007), a potent and selective oral inhibitor of ROCK2, has emerged as a promising therapeutic candidate for the treatment of various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, preclinical efficacy in relevant disease models, and clinical trial data.

Mechanism of Action: Targeting the ROCK2 Signaling Pathway

This compound's therapeutic potential stems from its highly selective inhibition of ROCK2, a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes central to the fibrotic cascade.[1] Unlike pan-ROCK inhibitors that target both ROCK1 and ROCK2 and are associated with dose-limiting hypotension, this compound's selectivity for ROCK2 offers the potential for a more favorable safety profile.[1]

The ROCK2 signaling pathway is a downstream effector of the small GTPase RhoA and is activated by various pro-fibrotic stimuli, including transforming growth factor-beta (TGF-β). Upon activation, ROCK2 phosphorylates and activates several downstream targets, leading to:

-

Myofibroblast Activation and Contraction: ROCK2 promotes the differentiation of fibroblasts into contractile, collagen-secreting myofibroblasts.

-

Extracellular Matrix (ECM) Deposition: It stimulates the synthesis and deposition of ECM components, such as collagen.

-

Pro-inflammatory Cytokine Production: ROCK2 signaling can contribute to a pro-inflammatory microenvironment that perpetuates the fibrotic response.

By inhibiting ROCK2, this compound effectively disrupts these key pro-fibrotic processes, offering a targeted approach to attenuate and potentially reverse fibrosis.

Preclinical Evidence of Anti-Fibrotic Efficacy

The anti-fibrotic activity of this compound has been demonstrated in a range of preclinical models of fibrosis, including lung and liver fibrosis.[1]

Murine Bleomycin-Induced Lung Fibrosis Model

This is a widely used and well-characterized model that recapitulates many of the key features of human IPF.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.

-

This compound Administration: this compound is administered orally, once or twice daily, starting at a therapeutic time point (e.g., 7 or 14 days) after bleomycin instillation to assess its effect on established fibrosis.

-

Assessment of Fibrosis: Lungs are harvested at a terminal endpoint (e.g., day 21 or 28). Fibrosis is quantified using histological scoring systems (e.g., Ashcroft score) and by measuring the total lung collagen content (e.g., hydroxyproline assay). Gene expression analysis of pro-fibrotic markers is also performed.

Summary of Preclinical Findings in Lung Fibrosis:

| Parameter | Observation |

| Histological Score (Ashcroft) | This compound treatment is expected to lead to a significant reduction in the Ashcroft score compared to vehicle-treated animals, indicating a decrease in the severity of lung fibrosis. |

| Lung Collagen Content | A dose-dependent decrease in total lung hydroxyproline content is anticipated with this compound administration, signifying reduced collagen deposition. |

| Pro-fibrotic Gene Expression | This compound has been shown to suppress the expression of key pro-fibrotic genes in the lung tissue. |

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is a standard method for inducing liver fibrosis to evaluate the efficacy of anti-fibrotic agents.

Experimental Protocol:

-

Animal Model: Male mice (e.g., C57BL/6) or rats are commonly used.

-

Induction of Fibrosis: Chronic liver injury is induced by repeated intraperitoneal injections of CCl4 (typically 0.5-1.0 mL/kg), often administered twice weekly for several weeks (e.g., 4-8 weeks).

-

This compound Administration: Oral administration of this compound is initiated either prophylactically or therapeutically during the CCl4 treatment period.

-

Assessment of Fibrosis: Liver tissue is collected at the end of the study. Fibrosis is assessed by histological staining (e.g., Sirius Red/Fast Green) to visualize collagen deposition and by measuring the hepatic hydroxyproline content. Serum markers of liver injury (e.g., ALT, AST) are also analyzed.

Summary of Preclinical Findings in Liver Fibrosis:

| Parameter | Observation |

| Histological Assessment | This compound treatment is expected to result in a marked reduction in collagen deposition in the liver as visualized by Sirius Red staining. |

| Hepatic Hydroxyproline Content | A significant decrease in the concentration of hydroxyproline in the liver tissue is anticipated in this compound-treated animals compared to controls. |

| Serum Liver Enzymes | This compound may lead to a reduction in the elevated levels of serum ALT and AST, indicating a protective effect against CCl4-induced liver damage. |

Clinical Development in Idiopathic Pulmonary Fibrosis (IPF)

This compound has completed a Phase 2a signal-seeking clinical trial in patients with IPF (NCT05570058).[2] This randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound over a 12-week period.[3]

Phase 2a Clinical Trial Design:

-

Patient Population: Patients diagnosed with IPF.

-

Treatment Arms:

-

This compound 20mg twice daily (BID)

-

This compound 50mg twice daily (BID)

-

Placebo

-

-

Primary Endpoint: Safety and tolerability.

-

Secondary Endpoints: Change in Forced Vital Capacity (FVC), a key measure of lung function, and changes in circulating biomarkers of fibrosis.

Summary of Phase 2a Clinical Trial Results in IPF:

| Endpoint | Result |

| Forced Vital Capacity (FVC) Decline at 12 Weeks | This compound demonstrated a numerical reduction in FVC decline compared to placebo.[3] A 47% reduction (58ml) was observed with the 20mg BID dose, and a 13% reduction (16ml) with the 50mg BID dose.[3][4][5][6] |

| Circulating Biomarkers | Treatment with this compound led to a reduction in several circulating biomarkers associated with fibrosis, including Pro-C3, CA19-9, and CA-125, further supporting its anti-fibrotic activity.[3] |

| Safety and Tolerability | This compound was generally well-tolerated, with no new safety signals identified. Importantly, there was no evidence of the hypotension that has been associated with pan-ROCK inhibitors.[3] |

Conclusion

This compound, with its selective ROCK2 inhibition, represents a promising and targeted therapeutic strategy for fibrotic diseases. The robust preclinical data demonstrating its anti-fibrotic efficacy in models of lung and liver fibrosis, coupled with the encouraging results from the Phase 2a clinical trial in IPF, underscore its potential to address the significant unmet medical need in this patient population. The observed reduction in FVC decline and favorable biomarker changes, along with a good safety profile, provide a strong rationale for the continued clinical development of this compound as a novel treatment for IPF and potentially other fibrotic conditions. Further investigation in larger, longer-term clinical trials is warranted to fully elucidate the therapeutic benefit of this compound in patients with fibrotic diseases.

References

The Ripple Effect of Precision: A Technical Guide to the Cellular Pathways Modulated by Zelasudil, a Selective ROCK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelasudil (formerly RXC007) is an orally administered, highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] This targeted inhibition positions this compound as a promising therapeutic agent in diseases characterized by fibrosis and inflammation, most notably idiopathic pulmonary fibrosis (IPF) and chronic graft-versus-host disease (cGVHD).[1][3] By selectively targeting ROCK2, this compound modulates a cascade of downstream cellular pathways central to the pathogenesis of these conditions, offering a potential therapeutic advantage over non-selective pan-ROCK inhibitors, which are often associated with dose-limiting hypotension.[1] This technical guide provides an in-depth exploration of the cellular mechanisms affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling networks.

The Rationale for Selective ROCK2 Inhibition

The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal organization, cell adhesion, motility, and gene expression. Two highly homologous isoforms, ROCK1 and ROCK2, mediate the downstream effects of the small GTPase RhoA. While both isoforms share similarities in their kinase domains, they exhibit distinct, non-redundant functions in various cell types.[4] Notably, ROCK2 has been identified as a key player in pro-fibrotic and pro-inflammatory signaling.[3][5] Upregulation of the ROCK2 signaling pathway is a documented feature in patients with IPF.[6]

Selective inhibition of ROCK2 is a strategic therapeutic approach designed to mitigate the pathological effects of this pathway while avoiding the systemic side effects, such as hypotension, associated with the inhibition of ROCK1, which plays a more significant role in vascular smooth muscle contraction.[1] this compound's high selectivity for ROCK2 over ROCK1 forms the basis of its favorable safety profile observed in clinical trials.[3]

Quantitative Data on this compound's Selectivity and Clinical Efficacy

The potency and selectivity of a targeted inhibitor are critical determinants of its therapeutic window. This compound demonstrates a significant selectivity for ROCK2, as evidenced by its half-maximal inhibitory concentration (IC50) values.

| Kinase | This compound (as KD025) IC50 | Reference |

| ROCK2 | 105 nM | [3] |

| ROCK1 | 24 µM | [3] |

Table 1: In vitro kinase inhibitory activity of this compound (KD025).

This greater than 200-fold selectivity for ROCK2 over ROCK1 underscores the precision of its mechanism of action.

Clinical evidence for the efficacy of this compound comes from a Phase 2a, multicenter, randomized, placebo-controlled study in patients with Idiopathic Pulmonary Fibrosis (NCT05570058).[2][5][7]

| Treatment Group | Number of Patients | Change in Forced Vital Capacity (FVC) at 12 Weeks (vs. Placebo) | Reference |

| This compound 20mg BID | 18 | 47% reduction in FVC decline (58ml) | [5] |

| This compound 50mg BID | 18 | 13% reduction in FVC decline (16ml) | [5] |

| Placebo (pooled) | 12 | - | [8] |

Table 2: Key efficacy data from the Phase 2a clinical trial of this compound in IPF.

These data demonstrate a numerical reduction in the decline of lung function in patients treated with this compound. The study also reported that this compound was well-tolerated, with no evidence of hypotension.[5]

Core Cellular Pathways Affected by this compound

This compound's therapeutic effects stem from its ability to modulate two interconnected cellular pathways: the pro-fibrotic and the pro-inflammatory signaling cascades.

The Pro-Fibrotic Pathway

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. ROCK2 is a central mediator in this process.

In the context of fibrosis, growth factors like Transforming Growth Factor-beta (TGF-β) activate the small GTPase RhoA, which in turn activates ROCK2.[4] Activated ROCK2 promotes the phosphorylation of several downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinase (LIMK).[4] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to increased MLC phosphorylation and subsequent actin stress fiber formation and myofibroblast activation.[9] Myofibroblasts are key effector cells in fibrosis, responsible for the excessive deposition of ECM proteins like collagen and alpha-smooth muscle actin (α-SMA).[10] ROCK2 also phosphorylates and activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and further contributes to stress fiber formation.[4]

By inhibiting ROCK2, this compound disrupts this entire cascade, leading to a reduction in myofibroblast activation and a decrease in the deposition of fibrotic proteins. Preclinical studies have demonstrated this compound's ability to reduce fibrosis in various models, including the bleomycin-induced pulmonary fibrosis model.[3]

The Pro-Inflammatory Pathway and Immune Modulation

Chronic inflammation is a key driver of fibrosis. ROCK2 plays a crucial role in modulating the adaptive immune response, particularly the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[11][12][13]

ROCK2 is known to promote the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor for the differentiation of Th17 cells.[14] Th17 cells produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), which contribute to tissue inflammation and damage.[11] Conversely, ROCK2 can suppress the phosphorylation of STAT5, a transcription factor that promotes the differentiation of Tregs.[14][15] Tregs are crucial for maintaining immune homeostasis and produce anti-inflammatory cytokines like Interleukin-10 (IL-10).[15]

By inhibiting ROCK2, this compound is hypothesized to shift this balance away from the pro-inflammatory Th17 phenotype towards the anti-inflammatory Treg phenotype. This is achieved by reducing STAT3 phosphorylation and relieving the inhibition of STAT5 phosphorylation. This immunomodulatory effect is particularly relevant in the context of cGVHD, an immune-mediated disorder.[16]

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the effects of this compound on the cellular pathways described above.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a kinase inhibitor like this compound.

Protocol:

-

Plate Preparation: Coat a 96-well plate with a recombinant ROCK substrate, such as MYPT1.

-

Kinase Reaction: Add recombinant active ROCK2 or ROCK1 enzyme to the wells in a kinase buffer containing ATP and MgCl2.

-

Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor (e.g., Y-27632) to the wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the level of substrate phosphorylation using a specific antibody. This can be done via an ELISA-based method with a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate, or through a luminescence-based assay that measures ATP consumption.[17][18]

-

Data Analysis: Plot the inhibition of kinase activity against the inhibitor concentration to determine the IC50 value.

Western Blotting for Phosphorylated Downstream Effectors

Western blotting is a key technique to assess the impact of this compound on the phosphorylation status of ROCK2's downstream targets in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture relevant cells, such as human lung fibroblasts, and treat them with this compound at various concentrations for a specified duration.[19] A positive control for ROCK activation, such as lysophosphatidic acid (LPA), can be used.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MYPT1 (Thr696)).[20][21]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

Strip and re-probe the membrane with an antibody against the total protein to normalize for loading.

-

Animal Model of Pulmonary Fibrosis

The bleomycin-induced pulmonary fibrosis model in mice is a widely used preclinical model to evaluate the anti-fibrotic efficacy of therapeutic agents.[10][22]

Protocol:

-

Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis.[22]

-

Treatment: Begin treatment with this compound (administered orally) at a specified time point after bleomycin administration (e.g., day 7 or 10, once the fibrotic phase is established) and continue for a defined period (e.g., 14-21 days).[22]

-

Assessment of Fibrosis:

-

Histology: At the end of the study, harvest the lungs, fix them in formalin, and embed them in paraffin. Stain lung sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.[10][22]

-

Immunohistochemistry: Perform immunohistochemical staining for key fibrotic markers such as α-SMA and collagen I to assess myofibroblast accumulation and ECM deposition.[23][24][25]

-

Hydroxyproline Assay: Quantify the total collagen content in the lungs by measuring the hydroxyproline concentration in lung homogenates.

-

Flow Cytometry for Th17/Treg Analysis

Flow cytometry is a powerful technique to quantify the populations of Th17 and Treg cells in response to this compound treatment.

Protocol:

-

Cell Isolation and Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients. Culture the cells under conditions that promote T cell differentiation.

-

Treatment: Treat the cells with this compound at various concentrations.

-

Cell Staining:

-

For Treg analysis, stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4, CD25) and the intracellular transcription factor Foxp3.

-

For Th17 analysis, stimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A) to allow for intracellular cytokine accumulation. Then, stain for surface CD4 and intracellular IL-17A.[26]

-

-

Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentages of CD4+CD25+Foxp3+ Treg cells and CD4+IL-17A+ Th17 cells.

Conclusion

This compound's selective inhibition of ROCK2 represents a targeted therapeutic strategy with significant potential in the treatment of fibrotic and inflammatory diseases. By precisely modulating the downstream cellular pathways involved in myofibroblast activation, ECM deposition, and immune cell differentiation, this compound addresses the core pathobiology of conditions like IPF and cGVHD. The quantitative data from preclinical and clinical studies, combined with a deep understanding of its mechanism of action, provide a strong rationale for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other selective ROCK2 inhibitors, ultimately paving the way for novel and more effective therapies for these debilitating diseases.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]

- 4. mdpi.com [mdpi.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. This compound (RXC007) / Redx [delta.larvol.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. redxpharma.com [redxpharma.com]

- 9. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histolgical AND Immunohistochemical Study on the Effect of Stem Cell Therapy on Bleomycin Induced Pulmonary Fibrosis in Albino Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Th17/Treg Imbalance: Implications in Lung Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. STAT3 impairs STAT5 activation in the development of IL-9-secreting T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Insights into the Roles of Stat5a/b and Stat3 in T Cell Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. STAT5 polarization promotes iTregs and suppresses human T-cell alloresponses while preserving CTL capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human Lung Fibroblasts (HLF) Culture Protocol [sigmaaldrich.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]

- 22. rxcelerate.com [rxcelerate.com]

- 23. Early Detection and Staging of Lung Fibrosis Enabled by Collagen-Targeted MRI Protein Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Histological and Immunohistochemical Study to Evaluate the Effects of Metformin versus Green Tea Extracts on Bleomycin Induced Lung Injury In Adult Male Albino Rats [ejh.journals.ekb.eg]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Stigmasterol Restores the Balance of Treg/Th17 Cells by Activating the Butyrate-PPARγ Axis in Colitis [frontiersin.org]

Zelasudil: A Selective ROCK2 Inhibitor for the Treatment of Interstitial Lung Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Interstitial lung diseases (ILDs) represent a group of progressive and often fatal respiratory conditions characterized by inflammation and fibrosis of the lung parenchyma. Idiopathic pulmonary fibrosis (IPF) is the most common and severe form of ILD, with a median survival of 3 to 5 years post-diagnosis.[1][2] The current standard of care for IPF, nintedanib and pirfenidone, only slows disease progression and is associated with significant side effects. There is a critical unmet need for novel therapeutics that can halt or even reverse the fibrotic process. Zelasudil (formerly RXC007) is an orally available, potent, and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) that has shown significant promise in preclinical models of fibrosis and has recently completed a Phase 2a clinical trial in patients with IPF.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and potential applications of this compound in the treatment of ILDs.

Introduction: The Role of ROCK2 in Fibrosis

The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[4] This pathway is activated by a variety of profibrotic stimuli, including transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA).[4] Upon activation, RhoA activates its downstream effector, ROCK, which exists in two isoforms: ROCK1 and ROCK2. While both isoforms are implicated in fibrosis, selective inhibition of ROCK2 is emerging as a promising therapeutic strategy.[2] This selectivity is crucial as pan-ROCK inhibition is associated with systemic hypotension, a significant cardiovascular side effect.[2][3] ROCK2 is a key mediator of myofibroblast differentiation, a pivotal event in the fibrotic process where fibroblasts transform into contractile, extracellular matrix-producing cells.[4] ROCK2 activation leads to the phosphorylation of multiple downstream targets, promoting actin stress fiber formation, and ultimately increasing the synthesis and deposition of extracellular matrix components like collagen.[5][6]

Mechanism of Action of this compound

This compound is a highly selective inhibitor of ROCK2.[1][3] By specifically targeting ROCK2, this compound is designed to disrupt the core fibrotic processes without causing the hypotensive side effects associated with non-selective ROCK inhibitors.[2][3] The inhibition of ROCK2 by this compound is expected to have pleiotropic anti-fibrotic effects, including:

-

Inhibition of Myofibroblast Differentiation: By blocking the ROCK2 pathway, this compound can prevent the transformation of fibroblasts into myofibroblasts, thereby reducing the primary source of excessive extracellular matrix production.

-

Reduction of Collagen Synthesis: this compound has been shown in preclinical models to decrease the expression of key fibrotic genes, including those for collagen type I and III.[7]

-

Modulation of the Inflammatory Response: The ROCK2 pathway is also involved in regulating immune responses, and its inhibition may contribute to an anti-inflammatory environment in the fibrotic lung.[5]

Preclinical Evidence

This compound has demonstrated robust anti-fibrotic efficacy in a range of industry-standard preclinical models of fibrosis.[1]

In Vivo Models: Bleomycin-Induced Lung Fibrosis

The bleomycin-induced lung fibrosis model is a widely used and well-characterized animal model for studying IPF. In this model, intratracheal administration of bleomycin leads to lung injury, inflammation, and subsequent fibrosis. This compound has shown significant efficacy in this model, leading to a reduction in fibrosis and collagen deposition.[7]

Table 1: Preclinical Efficacy of this compound in the Murine Bleomycin-Induced Lung Fibrosis Model

| Parameter | Vehicle | This compound (5 mg/kg BID) | This compound (20 mg/kg BID) | This compound (50 mg/kg BID) | Pirfenidone (100 mg/kg BID) |

| Ashcroft Score | High | Reduced | Significantly Reduced** | Significantly Reduced*** | Reduced |

| Hydroxyproline (µ g/right lung) | High | Reduced | Significantly Reduced | Significantly Reduced | Reduced |

*p<0.05, **p<0.01, ***p<0.001 vs. vehicle. Data adapted from Redx Pharma presentation.[7]

In Vitro Models: TGF-β-Induced Myofibroblast Differentiation

TGF-β is a potent profibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts. In vitro studies using lung fibroblasts have shown that this compound can effectively inhibit TGF-β-induced myofibroblast differentiation, as evidenced by a reduction in the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.

Clinical Development: Phase 2a Trial in IPF

This compound has completed a Phase 2a, randomized, double-blind, placebo-controlled signal-searching study in patients with IPF (NCT05570058).[3] The trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound over a 12-week period, with an open-label extension.[2]

Table 2: Key Efficacy Data from the Phase 2a Study of this compound in IPF

| Treatment Group | Change in Forced Vital Capacity (FVC) at 12 Weeks |

| Placebo | Decline |

| This compound 20mg BID | 47% numerical reduction in FVC decline (58ml) vs. placebo |

| This compound 50mg BID | 13% numerical reduction in FVC decline (16ml) vs. placebo |

Data reported by Redx Pharma.[2]

The study demonstrated that this compound was well-tolerated, both as a monotherapy and in combination with the current standard of care (nintedanib or pirfenidone).[2] There were no treatment-related serious adverse events, and importantly, no evidence of hypotension.[2][3] Circulating biomarkers of fibrosis, including CA19-9, CA-125, and PRO-C3, also showed a reduction, supporting the anti-fibrotic activity of this compound.[3]

Signaling Pathways and Experimental Workflows

Rho/ROCK2 Signaling Pathway in Pulmonary Fibrosis

Caption: this compound inhibits the profibrotic Rho/ROCK2 signaling pathway.

Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model

Caption: Preclinical evaluation workflow for this compound in the bleomycin model.

Detailed Experimental Protocols

Bleomycin-Induced Lung Fibrosis in Mice

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Fibrosis: Anesthetize mice with isoflurane. Intratracheally instill a single dose of bleomycin sulfate (1.5-3.0 U/kg) in sterile saline. Control animals receive sterile saline only.

-

Treatment: Begin daily oral gavage of this compound or vehicle control at day 7 post-bleomycin instillation and continue until day 21.

-

Assessment of Fibrosis (Day 21):

-

Histology: Euthanize mice and perfuse lungs with saline. Inflate and fix one lung lobe with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome. Score fibrosis severity using the Ashcroft scoring system.

-

Collagen Content (Hydroxyproline Assay): Harvest the right lung, weigh, and hydrolyze in 6N HCl at 110°C for 18-24 hours. Neutralize the hydrolysate and measure hydroxyproline content using a colorimetric assay.

-

Gene Expression: Snap-freeze lung tissue in liquid nitrogen. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes such as Col1a1 and Acta2.

-

TGF-β-Induced Myofibroblast Differentiation

-

Cell Culture: Culture primary human lung fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Induction of Differentiation: Seed fibroblasts in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Treat cells with recombinant human TGF-β1 (2-5 ng/mL) in serum-free media for 48-72 hours.

-

This compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour before adding TGF-β1.

-

Assessment of Myofibroblast Markers:

-

Western Blot: Lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against α-SMA and β-actin (loading control).

-

Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin. Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.

-

Future Directions and Conclusion

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]

- 4. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. One moment, please... [redxpharma.com]

Zelasudil in Cancer-Associated Fibrosis: An Early-Stage Research Compendium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelasudil (formerly RXC007) is an orally administered, highly selective small molecule inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). Emerging preclinical evidence suggests that this compound holds significant promise in the therapeutic management of cancer-associated fibrosis (CAF), a critical component of the tumor microenvironment that contributes to disease progression, metastasis, and resistance to therapy. This technical guide synthesizes the early-stage research on this compound's application in this context, with a particular focus on its effects in pancreatic ductal adenocarcinoma (PDAC), a malignancy characterized by a dense fibrotic stroma.

Mechanism of Action: Targeting the ROCK2 Signaling Axis

The ROCK2 signaling pathway is a pivotal regulator of cellular processes that underpin fibrosis and cancer progression. In the tumor microenvironment, various growth factors, such as Transforming Growth Factor-beta (TGF-β), activate the small GTPase RhoA. Activated RhoA, in turn, stimulates ROCK2, leading to a cascade of downstream events that promote the activation of cancer-associated fibroblasts (CAFs), extracellular matrix (ECM) deposition and remodeling, and modulation of the immune landscape.

Selective inhibition of ROCK2 by this compound is hypothesized to disrupt these pathological processes. By blocking ROCK2 activity, this compound can potentially reprogramming CAFs to a less active state, reduce collagen production and organization, and foster a more favorable anti-tumor immune response.[1][2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Breaking Down Barriers: ROCK2 Inhibition Facilitates Drug Delivery in Fibrotic Pancreatic Cancer - Okayama University [okayama-u.ac.jp]

- 3. Targeting ROCK2 improves macromolecular permeability in a 3D fibrotic pancreatic cancer microenvironment model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

Methodological & Application

Zelasudil in Murine Lung Fibrosis: Application Notes and Protocols for Preclinical Research

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical application of Zelasudil (RXC007), a selective ROCK2 inhibitor, in murine models of lung fibrosis. These notes and protocols are compiled from publicly available preclinical data and are intended to guide the design and execution of similar in vivo studies.

This compound is an orally active, highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The ROCK2 signaling pathway is a central node in cellular processes that drive fibrosis, making it a compelling therapeutic target for diseases like idiopathic pulmonary fibrosis (IPF)[1]. Preclinical studies in well-established murine models of bleomycin-induced lung fibrosis have demonstrated the anti-fibrotic efficacy of this compound[1][2][3][4].

Quantitative Data Summary

The following tables summarize the key quantitative findings from a therapeutic study of this compound in a bleomycin-induced murine lung fibrosis model.

Table 1: this compound Dosage and Administration in a Murine Bleomycin-Induced Lung Fibrosis Model [3][5][6]

| Parameter | Details |

| Drug | This compound (RXC007) |

| Animal Model | Male C57BL/6 mice |

| Fibrosis Induction | Oropharyngeal administration of bleomycin (1.5 U/kg) |

| Dosing Regimen | Therapeutic |

| Administration Route | Oral gavage |

| Dosages | 5 mg/kg, 20 mg/kg, 50 mg/kg |

| Frequency | Twice daily (BID) |

| Treatment Duration | 14 days (from day 7 to day 21 post-bleomycin) |

| Positive Control | Pirfenidone (100 mg/kg BID) |

Table 2: Efficacy of this compound on Fibrotic Endpoints [5][7]

| Treatment Group | Ashcroft Score (Mean ± SEM) | Lung Fibrosis (Picrosirius Red, % Area) |

| Vehicle | ~4.5 ± 0.5 | ~15% |

| Bleomycin + Vehicle | Significantly increased vs. Vehicle | Significantly increased vs. Vehicle |

| Bleomycin + this compound (5 mg/kg BID) | ~2.5 ± 0.4 (p < 0.01 vs. Bleo + Veh) | Significantly reduced vs. Bleo + Veh |

| Bleomycin + this compound (50 mg/kg BID) | ~2.0 ± 0.3 (p < 0.0001 vs. Bleo + Veh) | Significantly reduced vs. Bleo + Veh |

| Bleomycin + Pirfenidone (100 mg/kg BID) | ~2.7 ± 0.4 (p < 0.01 vs. Bleo + Veh) | Not reported |

Note: The values in Table 2 are approximate, based on graphical representations in the cited posters, and are intended for illustrative purposes. Statistical significance is as reported in the source material.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Bleomycin-Induced Murine Lung Fibrosis Model

This protocol describes a common method for inducing lung fibrosis in mice to test the efficacy of therapeutic agents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile, endotoxin-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Oral gavage needles

-

This compound (RXC007)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Pirfenidone (for positive control group)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mice using a standardized protocol.

-

Bleomycin Administration: On day 0, administer a single dose of bleomycin (1.5 U/kg) dissolved in sterile saline via oropharyngeal aspiration. A control group should receive saline only.

-

Monitoring: Monitor the animals daily for signs of distress, weight loss, and changes in behavior.

-

Therapeutic Intervention:

-

On day 7 post-bleomycin administration, begin treatment with this compound or vehicle.

-

Administer this compound via oral gavage twice daily (BID) at the desired doses (e.g., 5 mg/kg, 20 mg/kg, 50 mg/kg).

-

A positive control group can be treated with a known anti-fibrotic agent, such as Pirfenidone (100 mg/kg BID).

-

-

Study Termination: On day 21, euthanize the mice by a humane method.

-

Tissue Collection: Collect lung tissue for histological and biochemical analysis.

Assessment of Lung Fibrosis

a) Histological Analysis (Ashcroft Score):

-

Fix the left lung lobe in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and section at 5 µm thickness.

-

Stain the sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome.

-

Score the severity of fibrosis in a blinded manner using the Ashcroft scoring system (a scale of 0-8, where 0 is normal and 8 is severe fibrosis).

b) Collagen Quantification (Picrosirius Red Staining):

-

Stain paraffin-embedded lung sections with Picrosirius Red.

-

Capture images of the stained sections under polarized light.

-

Quantify the percentage of the total lung area that is positively stained for collagen using image analysis software.

c) Hydroxyproline Assay:

-

Hydrolyze a portion of the right lung lobe in 6N HCl.

-

Measure the hydroxyproline content of the hydrolysate using a colorimetric assay.

-

Normalize the hydroxyproline content to the total lung protein concentration or tissue weight.

Visualizations

Signaling Pathway of ROCK2 in Lung Fibrosis

Caption: Simplified signaling cascade of ROCK2 in the pathogenesis of lung fibrosis.

Experimental Workflow for this compound Efficacy Testing

Caption: Therapeutic dosing workflow in the bleomycin-induced murine lung fibrosis model.

References

- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]

- 2. Investegate | Company Announcement [investegate.co.uk]

- 3. redxpharma.com [redxpharma.com]

- 4. redxpharma.com [redxpharma.com]

- 5. redxpharma.com [redxpharma.com]

- 6. redxpharma.com [redxpharma.com]

- 7. publications.ersnet.org [publications.ersnet.org]

Zelasudil: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelasudil (also known as RXC007) is a potent and highly selective, orally active small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] As a key regulator of cellular processes involved in fibrosis and inflammation, the selective inhibition of ROCK2 by this compound presents a promising therapeutic strategy for various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3][4] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound in both in vitro and in vivo research settings.

Physicochemical Properties and Solubility

This compound is supplied as a solid. Proper dissolution is critical for its effective use in experimental models. The solubility of this compound in common laboratory solvents is summarized in the table below.

| Solvent | Solubility | Notes |

| DMSO | >10 mg/mL; up to 87 mg/mL[2][5] | Fresh, moisture-free DMSO is recommended to achieve maximum solubility. |

| Ethanol | 0.1 - 1 mg/mL (Slightly Soluble) |

Table 1: Solubility of this compound.

For optimal results, it is recommended to prepare stock solutions in DMSO. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Preparation of this compound Solutions

In Vitro Stock Solutions

For cell-based assays, a high-concentration stock solution in DMSO is recommended to minimize the final solvent concentration in the culture medium.

Protocol for 10 mM DMSO Stock Solution:

-

Weigh the required amount of this compound powder (Molecular Weight: 437.45 g/mol ).

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stored properly, the stock solution is stable for up to 1 month at -20°C and 6 months at -80°C.[1]

In Vivo Formulations

The following protocols describe the preparation of this compound for oral administration in animal models.

Protocol 1: PEG300, Tween-80, and Saline Formulation

This formulation yields a clear solution with a this compound concentration of 2.5 mg/mL.[1]

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Use ultrasonic treatment if necessary to ensure complete dissolution.

Protocol 2: SBE-β-CD in Saline Formulation

This formulation also yields a clear solution with a this compound concentration of 2.5 mg/mL.[1]

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.

-

Add 900 µL of the 20% SBE-β-CD in saline solution.

-

The final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).

-

Use ultrasonic treatment if necessary to ensure complete dissolution.

| Formulation Component | Protocol 1 (Volume) | Protocol 2 (Volume) |

| This compound Stock (25 mg/mL in DMSO) | 100 µL | 100 µL |

| PEG300 | 400 µL | - |

| Tween-80 | 50 µL | - |

| 20% SBE-β-CD in Saline | - | 900 µL |

| Saline | 450 µL | - |

| Final Concentration | 2.5 mg/mL | 2.5 mg/mL |

Table 2: In Vivo Formulation Protocols for this compound.

Experimental Protocols

In Vitro Model of TGF-β1-Induced Fibroblast to Myofibroblast Differentiation

This protocol describes the induction of fibrosis in primary human lung fibroblasts (HLFs) using Transforming Growth Factor-beta 1 (TGF-β1) and treatment with this compound.

Materials:

-

Primary Human Lung Fibroblasts (HLFs)

-

Fibroblast growth medium

-

Serum-free medium

-

Recombinant Human TGF-β1

-

This compound 10 mM stock solution in DMSO

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Multi-well culture plates

-

Reagents for immunofluorescence staining or Western blotting (e.g., anti-α-SMA antibody)

Protocol:

-

Cell Seeding: Culture HLFs in fibroblast growth medium. Once confluent, detach the cells using Trypsin-EDTA and seed them in multi-well plates at a suitable density. Allow the cells to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours.

-

Treatment:

-

Prepare working solutions of this compound in serum-free medium from the 10 mM DMSO stock. A concentration of 30 µM has been shown to be effective in modulating pro-fibrotic pathways in human lung tissue.

-

Prepare a working solution of TGF-β1 in serum-free medium (a final concentration of 5 ng/mL is commonly used).

-

Aspirate the medium from the cells and add the this compound-containing medium or a vehicle control (DMSO at the same final concentration).

-

Immediately add TGF-β1 to all wells except for the negative control.

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis: After incubation, assess myofibroblast differentiation by:

-

Immunofluorescence Staining: Fix and permeabilize the cells, then stain for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

-

Western Blotting: Lyse the cells and perform Western blotting to quantify the expression of α-SMA and other fibrotic markers like collagen type I.

-

In Vivo Murine Model of Bleomycin-Induced Pulmonary Fibrosis

This protocol provides a general outline for evaluating the anti-fibrotic efficacy of this compound in a bleomycin-induced lung fibrosis model.

Materials:

-

Bleomycin sulfate

-

This compound formulation for oral gavage

-

Vehicle control formulation

-

Mice (e.g., C57BL/6)

-

Equipment for intratracheal instillation and oral gavage

Protocol:

-

Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate to induce lung injury and subsequent fibrosis.

-

Treatment:

-

Begin treatment with this compound or vehicle control at a specified time point after bleomycin administration (e.g., day 7 for a therapeutic model).

-

Administer this compound orally (p.o.) once or twice daily at doses ranging from 5 to 100 mg/kg.[1]

-

-

Duration: Continue the treatment for a predefined period, typically 14 to 21 days.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect the lungs for analysis of:

-

Histology: Assess the extent of fibrosis using Masson's trichrome or Picrosirius red staining.

-

Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.

-

Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) by qPCR.

-

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of ROCK2. The ROCK signaling pathway is a critical regulator of pro-fibrotic signaling. In fibrotic diseases, various stimuli, including TGF-β, activate the small GTPase RhoA, which in turn activates ROCK. ROCK2 activation promotes the differentiation of fibroblasts into myofibroblasts, leading to increased extracellular matrix deposition and tissue stiffening. This compound's selective inhibition of ROCK2 has the potential to mitigate these pro-fibrotic effects.

Caption: this compound inhibits the ROCK2 signaling pathway, a key driver of fibrosis.

Experimental Workflow Overview

The following diagram illustrates a general workflow for evaluating the anti-fibrotic effects of this compound.

References

- 1. This compound (RXC007, ROCK2 selective) - Redx [redxpharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. trinitydelta.org [trinitydelta.org]

- 4. redxpharma.com [redxpharma.com]

- 5. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]

Zelasudil in Combination with Chemotherapy for Pancreatic Cancer: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) presents a formidable challenge in oncology due to its aggressive nature and dense, fibrotic tumor microenvironment (TME), which can impede the efficacy of standard chemotherapies. Zelasudil (RXC007), a highly selective and orally available small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent. By targeting ROCK2, this compound exhibits anti-fibrotic properties, offering a novel strategy to modulate the TME and enhance the response to chemotherapy.[1][2][3] These application notes provide a summary of preclinical findings and detailed protocols for evaluating this compound in combination with standard-of-care chemotherapy in pancreatic cancer models.

Mechanism of Action: Targeting the Fibrotic TME

This compound's primary mechanism of action is the selective inhibition of ROCK2, a key enzyme in cellular signaling pathways central to fibrosis.[3][4] In the context of pancreatic cancer, this targeted inhibition leads to a reduction in collagen content and organization within the tumor. This is associated with the reprogramming of cancer-associated fibroblasts (CAFs) and a decrease in myofibroblast-like CAFs, thereby alleviating the fibrotic barrier and potentially improving drug delivery and immune cell infiltration.[1][2] Furthermore, ROCK2 inhibition has been shown to elicit positive immunomodulatory effects within the tumor.[1][5]

Preclinical Efficacy Data

Preclinical studies have demonstrated that this compound, in combination with standard-of-care chemotherapy, significantly improves survival in mouse models of pancreatic cancer.

Survival Improvement in a Patient-Derived Xenograft (PDX) Model

In a fibrotic, patient-derived metastatic PDAC orthotopic model, the combination of this compound with Gemcitabine and Abraxane® (nab-paclitaxel) showed a dose-dependent improvement in survival compared to chemotherapy alone.[1][2]

| Treatment Group | This compound Dose (mg/kg, BID, 5 days on/2 off, PO) | Chemotherapy | Survival Outcome | P-value |

| Control | - | Gemcitabine (100mg/kg, IP, QW) + Abraxane (30mg/kg, IP, QW) | Baseline | - |

| Combination 1 | 10 | Gemcitabine (100mg/kg, IP, QW) + Abraxane (30mg/kg, IP, QW) | Improved | <0.0001 |

| Combination 2 | 50 | Gemcitabine (100mg/kg, IP, QW) + Abraxane (30mg/kg, IP, QW) | Improved | <0.0001 |

| Combination 3 | 100 | Gemcitabine (100mg/kg, IP, QW) + Abraxane (30mg/kg, IP, QW) | Improved | <0.0001 |

Immunomodulatory Effects in an Immunocompetent Mouse Model

In an immunocompetent orthotopic KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre) model, this compound demonstrated positive immunomodulatory effects, leading to a more favorable anti-tumor immune microenvironment.[1][2]

| Biomarker | This compound Monotherapy Effect | P-value |

| CD8+ T-cell Infiltration | Increased | 0.0031 |

| CD4+ T-cell Infiltration | Increased | 0.008 |

| FOXP3+ Regulatory T-cells | Reduced at tumor border | Not specified |

| Myofibroblast-like CAFs (αSMA+ PDPN+) | Reduced | 0.0406 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy in pancreatic cancer models.

Orthotopic Patient-Derived Xenograft (PDX) Model Establishment

This protocol describes the implantation of patient-derived tumor tissue into the pancreas of immunodeficient mice.

Materials:

-

Freshly resected human pancreatic tumor tissue

-

Immunodeficient mice (e.g., NOD/SCID)

-

Sterile PBS, surgical instruments

-

Anesthetics and analgesics

Procedure:

-

Tumor Preparation:

-

Collect fresh tumor tissue in sterile media on ice.

-

In a sterile environment, wash the tissue with PBS.

-

Mince the tumor into small fragments (1-3 mm³).

-

-

Surgical Implantation:

-

Anesthetize the mouse following approved institutional protocols.

-

Make a small incision in the left abdominal wall to expose the pancreas.

-

Gently exteriorize the pancreas and create a small pocket in the pancreatic parenchyma.

-

Place a single tumor fragment into the pocket.

-

Carefully return the pancreas to the abdominal cavity.

-

Close the peritoneum and skin with sutures.

-

-

Post-operative Care:

-

Administer analgesics as required.

-

Monitor the mice for recovery and signs of distress.

-

Monitor tumor growth using non-invasive imaging (e.g., high-frequency ultrasound) starting 1-2 weeks post-implantation.

-

Drug Administration Protocol

This compound (RXC007):

-

Formulation: Prepare in an appropriate vehicle for oral administration.

-

Dosing: 10, 50, or 100 mg/kg, administered twice daily (BID) by oral gavage (PO).

-

Schedule: 5 consecutive days of treatment followed by 2 days of rest.

Gemcitabine:

-

Formulation: Reconstitute in sterile saline.

-

Dosing: 100 mg/kg, administered by intraperitoneal (IP) injection.

-

Schedule: Once weekly (QW).

Nab-paclitaxel (Abraxane®):

-

Formulation: Reconstitute according to the manufacturer's instructions.

-

Dosing: 30 mg/kg, administered by intraperitoneal (IP) injection.

-

Schedule: Once weekly (QW).

Combination Dosing Schedule:

-

Administer gemcitabine and nab-paclitaxel on the same day, once per week.

-

Administer this compound according to its 5 days on/2 days off schedule, concurrently with the chemotherapy cycle.

Immunohistochemistry (IHC) for Immune Cell Infiltration

This protocol outlines the staining of tumor sections for CD4, CD8, and FOXP3 to assess immune cell populations.

Materials:

-

Paraffin-embedded tumor tissue sections (5 µm)

-

Primary antibodies (anti-CD4, anti-CD8, anti-FOXP3)

-

Secondary antibodies and detection reagents (e.g., HRP-polymer-based system)

-

Antigen retrieval solutions

-

Hematoxylin for counterstaining

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

-

Staining:

-

Block endogenous peroxidase activity.

-

Incubate with primary antibodies at optimized dilutions.

-

Incubate with a secondary antibody-HRP conjugate.

-

Develop with a chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate, clear, and mount the slides.

-

Capture images using a brightfield microscope.

-

Quantify the number of positive cells per unit area in the tumor cortex and border.

-

Collagen Quantification with Picrosirius Red Staining

This method is used to visualize and quantify collagen fibers in tumor tissue sections.

Materials:

-

Paraffin-embedded tumor tissue sections

-

Picrosirius red staining solution

-

Polarizing microscope

Procedure:

-

Deparaffinization and Rehydration: As described for IHC.

-

Staining:

-

Incubate slides in the picrosirius red solution for 60 minutes.

-

Briefly rinse in acidified water.

-

-

Dehydration and Mounting:

-

Rapidly dehydrate through graded ethanol, clear in xylene, and mount.

-

-

Imaging and Analysis:

-

Visualize slides under a polarizing microscope. Collagen fibers will appear bright against a dark background.

-

Capture images and use image analysis software to quantify the collagen-positive area as a percentage of the total tissue area.

-

Conclusion

The combination of this compound with standard chemotherapy regimens represents a promising strategy for treating pancreatic cancer. By targeting the fibrotic TME, this compound has the potential to overcome a significant barrier to treatment efficacy. The protocols outlined above provide a framework for the preclinical evaluation of this novel therapeutic approach, enabling further investigation into its mechanisms and potential clinical translation.

References

- 1. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 3. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

Application Note: Quantifying ROCK2 Inhibition by Zelasudil using Western Blot Analysis

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK2 signaling pathway plays a significant role in various cellular functions, including cytoskeleton organization, cell motility, smooth muscle contraction, and apoptosis.[2][3] Dysregulation of this pathway is implicated in numerous diseases, particularly those involving fibrosis.[4][5]